6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride
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Overview
Description
6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride is a chemical compound that features a piperidine ring attached to a pyridazin-3-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride typically involves the reaction of piperidine with pyridazin-3-amine under specific conditions. The reaction can be carried out using various reagents and solvents, often requiring heating and a catalyst to facilitate the process.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, large-scale batch reactors, and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: 6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It may also be used in the development of new drugs and therapeutic agents.
Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of neurological disorders and cardiovascular diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which 6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine derivatives
Pyridazin-3-amine derivatives
Other heterocyclic compounds
Uniqueness: 6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride stands out due to its unique structural features and reactivity. Its combination of a piperidine ring and a pyridazin-3-amine core provides distinct chemical properties that differentiate it from other similar compounds.
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Properties
IUPAC Name |
6-piperidin-4-ylpyridazin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7;/h1-2,7,11H,3-6H2,(H2,10,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWELIGMLXUBWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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